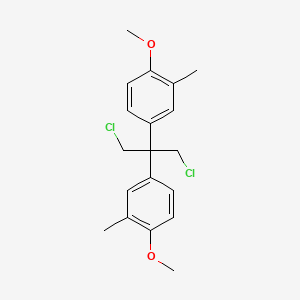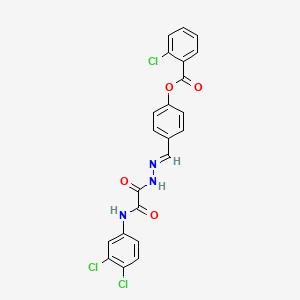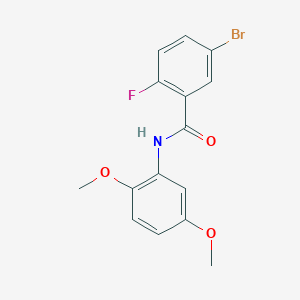
1,4-Phenylene bis(3-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene bis(3-nitrobenzoate) is an organic compound characterized by the presence of two 3-nitrobenzoate groups attached to a central 1,4-phenylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(3-nitrobenzoate) typically involves the esterification of 1,4-phenylenedicarboxylic acid with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 1,4-Phenylene bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Phenylene bis(3-nitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 1,4-Phenylene bis(3-aminobenzoate)
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Phenylene bis(3-nitrobenzoate) has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene bis(3-nitrobenzoate) largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amines through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Phenylene bis(3-aminobenzoate): A reduced form of 1,4-Phenylene bis(3-nitrobenzoate) with amine groups instead of nitro groups.
1,4-Phenylene bis(3-hydroxybenzoate): A derivative where the ester groups are replaced by hydroxyl groups.
Uniqueness
1,4-Phenylene bis(3-nitrobenzoate) is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C20H12N2O8 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
[4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H12N2O8/c23-19(13-3-1-5-15(11-13)21(25)26)29-17-7-9-18(10-8-17)30-20(24)14-4-2-6-16(12-14)22(27)28/h1-12H |
Clave InChI |
RXQOXZNMKWEJLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)







![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



